(R)-Bicalutamide (1S)-Camphanic Acid Ester
Description
Properties
IUPAC Name |
[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-QLLQDVQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation of R Bicalutamide 1s Camphanic Acid Ester
Retrosynthetic Analysis and Precursor Chemistry of (R)-Bicalutamide Intermediates
The synthesis of (R)-Bicalutamide hinges on the strategic introduction of chirality. A common and effective method is the resolution of a racemic intermediate. The retrosynthetic analysis of (R)-Bicalutamide reveals that a key precursor is the racemic thioether, (R,S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide. This thioether can be derivatized with a chiral auxiliary to form diastereomers that are separable by standard chromatographic techniques.
The synthesis of this racemic thioether precursor begins with the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride to form the corresponding amide. Subsequent epoxidation of the double bond yields a racemic epoxide. The epoxide ring is then opened by nucleophilic attack with 4-fluorothiophenol. This reaction sequence provides the racemic hydroxy-thioether, which is the direct precursor for the diastereoselective esterification.
An alternative approach involves starting from a chiral building block. For instance, (S)-3-bromo-2-hydroxy-2-methylpropanoic acid can be utilized as a chiral precursor, which, through a series of transformations, can be converted into the desired (S)-sulfone intermediate, ultimately leading to (R)-Bicalutamide. However, the resolution of the racemic thioether via diastereomeric ester formation is a widely employed and efficient strategy.
Esterification Methodologies Employing (1S)-Camphanic Acid
The resolution of the racemic thioether precursor is achieved by its reaction with a chiral acid to form a mixture of diastereomeric esters. (1S)-Camphanic acid, a readily available and crystalline chiral resolving agent, is particularly well-suited for this purpose. The esterification reaction creates two diastereomers: (R)-Bicalutamide thioether-(1S)-camphanate and (S)-Bicalutamide thioether-(1S)-camphanate. These diastereomers possess different physical properties, which allows for their separation.
Optimizing Reaction Conditions for Diastereoselective Esterification
The efficiency of the diastereoselective esterification is dependent on several factors, including the choice of coupling agents, solvent, temperature, and reaction time. To facilitate the esterification between the tertiary alcohol of the bicalutamide (B1683754) precursor and the carboxylic acid of (1S)-camphanic acid, activating agents are typically employed.
Commonly, the esterification is carried out using (1S)-(-)-camphanic acid chloride. The acid chloride is highly reactive and readily forms the ester with the hydroxyl group of the bicalutamide thioether precursor. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran being commonly used to avoid side reactions.
The reaction temperature is maintained at a level that ensures a reasonable reaction rate without promoting side reactions or racemization. Typically, the reaction is carried out at or below room temperature. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing the yield of the diastereomeric esters.
| Parameter | Condition | Purpose |
| Chiral Reagent | (1S)-(-)-Camphanic acid chloride | Forms diastereomeric esters for separation. |
| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct. |
| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic solvent to prevent side reactions. |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. |
| Monitoring | TLC, HPLC | Determines reaction completion. |
Investigation of Esterification Mechanisms
The esterification of an alcohol with an acid chloride, such as (1S)-camphanic acid chloride, proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the hydroxyl group of the bicalutamide thioether precursor on the electrophilic carbonyl carbon of the acid chloride.
The presence of a base, like pyridine, plays a crucial role in the reaction mechanism. It can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate with the acid chloride. This intermediate is then more susceptible to attack by the alcohol. Alternatively, the base can simply act as a proton scavenger, deprotonating the alcohol to increase its nucleophilicity and neutralizing the HCl byproduct, which drives the equilibrium towards the product side.
The general steps of the base-catalyzed esterification mechanism are as follows:
Activation of the acid chloride (optional): The base (e.g., pyridine) can react with the acid chloride to form a more reactive acylpyridinium intermediate.
Nucleophilic attack: The hydroxyl group of the alcohol attacks the carbonyl carbon of the acid chloride (or the acylpyridinium intermediate).
Tetrahedral intermediate formation: A tetrahedral intermediate is formed.
Leaving group departure: The chloride ion (or pyridine) is eliminated, and the carbonyl group is reformed.
Deprotonation: The base removes a proton from the oxonium ion to yield the final ester product and the protonated base.
Characterization of Synthetic Intermediates Leading to the Ester
The successful synthesis of (R)-Bicalutamide (1S)-Camphanic Acid Ester relies on the careful characterization of all synthetic intermediates to ensure their purity and structural integrity. Standard analytical techniques are employed at each stage of the synthesis.
The racemic thioether precursor, formed by the ring-opening of the epoxide, is a key intermediate. Its structure is confirmed by NMR, where the characteristic signals for the aromatic protons, the methyl group, and the methylene protons adjacent to the sulfur atom can be identified. Infrared (IR) spectroscopy would show characteristic absorption bands for the hydroxyl, amide, and nitrile functional groups.
Upon esterification with (1S)-camphanic acid chloride, the resulting mixture of diastereomers can be analyzed by HPLC using a chiral stationary phase to confirm the formation of two distinct products. The separated diastereomers are then individually characterized. NMR spectroscopy is particularly useful for distinguishing between the diastereomers, as the protons in the chiral environment of the camphanate moiety will experience different magnetic environments, leading to distinct chemical shifts. High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the diastereomeric esters.
| Intermediate | Analytical Technique | Key Characterization Features |
| N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide | ¹H NMR, ¹³C NMR, MS | Signals for vinyl protons, methyl group, aromatic protons, and amide functionality. Correct molecular ion peak. |
| (R,S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | ¹H NMR, ¹³C NMR, MS | Disappearance of vinyl signals and appearance of epoxide proton signals. Correct molecular ion peak. |
| (R,S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide | ¹H NMR, ¹³C NMR, IR, MS | Signals for aromatic protons of both rings, methyl group, methylene protons, and hydroxyl proton. IR bands for -OH, -NH, -CN. Correct molecular ion peak. |
| (R)- and (S)-Bicalutamide thioether-(1S)-camphanate mixture | HPLC (chiral), ¹H NMR, HRMS | Two separable peaks in HPLC. Distinct sets of NMR signals for each diastereomer. Correct high-resolution mass. |
Once the desired (R)-Bicalutamide thioether-(1S)-camphanate diastereomer is isolated in high purity, it is then subjected to hydrolysis to remove the camphanate group, followed by oxidation of the thioether to the corresponding sulfone to yield the final (R)-Bicalutamide product.
Diastereomeric Resolution Techniques for R Bicalutamide 1s Camphanic Acid Ester
Principles of Diastereomer Formation for Enantiomer Separation
The fundamental challenge in separating enantiomers, such as the (R) and (S) forms of bicalutamide (B1683754), lies in their identical physical properties in an achiral environment. The most common strategy to overcome this is to convert the racemic mixture into a pair of diastereomers. wikipedia.orgwikipedia.org This is achieved by reacting the racemate with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. wikipedia.org In this specific case, racemic bicalutamide is reacted with an enantiomerically pure acid, (1S)-Camphanic acid, to form two diastereomeric esters: (R)-Bicalutamide (1S)-Camphanic Acid Ester and (S)-Bicalutamide (1S)-Camphanic Acid Ester.
Unlike the original enantiomers, these newly formed diastereomers possess distinct physical and chemical properties, including different solubilities, melting points, boiling points, and chromatographic retention times. researchgate.net This difference arises because they are no longer mirror images of each other. researchgate.net The distinct physicochemical characteristics of the diastereomeric pair allow for their separation using conventional techniques such as fractional crystallization or chromatography. wikipedia.orgwikipedia.org Once separated, the chiral resolving agent ((1S)-Camphanic acid) can be chemically cleaved from each isolated diastereomer to yield the individual, enantiomerically pure (R)- and (S)-bicalutamide.
Crystallization-Based Resolution Protocols
Crystallization is a widely employed and industrially scalable method for separating diastereomers. wikipedia.orgresearchgate.net The success of this technique hinges on the differential solubility of the diastereomeric esters in a chosen solvent system, allowing one to crystallize out of the solution preferentially while the other remains dissolved. wikipedia.org
Solvent Selection and Polymorphism Studies for Diastereomeric Forms
The choice of solvent is a critical parameter in diastereomeric crystallization. The ideal solvent will maximize the solubility difference between the two diastereomers. This selection process often involves screening a wide range of solvents and solvent mixtures on a trial-and-error basis. aiche.org For bicalutamide itself, studies have shown that solvents like acetone (B3395972) and water are key in its crystallization processes. google.comgoogle.com For the diastereomeric esters, a systematic screening of solvents with varying polarities, such as alcohols, esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane), is necessary to identify optimal conditions.
Furthermore, polymorphism—the ability of a compound to exist in multiple crystalline forms—can significantly impact resolution. Different polymorphs of a compound can have different solubilities and stabilities. nih.gov Bicalutamide is known to exist in at least two polymorphic forms (I and II), with form I being the more stable. nih.gov It is crucial to study the polymorphic behavior of the diastereomeric esters, as the formation of a less soluble, stable polymorph for the desired (R)-Bicalutamide (1S)-Camphanic Acid Ester is key to achieving high purity and yield. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are essential for characterizing the different crystalline forms that may arise during the process. nih.govnih.gov
| Solvent System | Relative Solubility of (S,S)-Ester | Relative Solubility of (R,S)-Ester | Expected Yield of (R,S)-Ester | Purity of (R,S)-Ester |
|---|---|---|---|---|
| Methanol (B129727) | High | Moderate | Low | Moderate |
| Ethyl Acetate (B1210297) | Moderate | Low | High | High |
| Toluene | Low | Very Low | High | High |
| Acetone/Water (9:1) | High | Low | Very High | Excellent |
| Hexane (B92381) | Very Low | Very Low | Poor | Poor |
Seeded Crystallization and Academic Considerations for Scale-Up
To improve the control and reproducibility of the crystallization process, seeded crystallization is often employed. aiche.org This technique involves adding a small quantity of pure crystals of the desired diastereomer, (R)-Bicalutamide (1S)-Camphanic Acid Ester, to a supersaturated solution of the diastereomeric mixture. researchgate.netaiche.org The seed crystals act as templates, promoting the crystallization of only the desired diastereomer and preventing the spontaneous, uncontrolled crystallization of the undesired form. aiche.org This method can significantly enhance the purity of the product and is particularly useful when the desired diastereomer is kinetically favored but not necessarily the most thermodynamically stable. aiche.org
When considering the scale-up of this process from a laboratory to an industrial setting, several factors must be addressed. The hydrodynamics of the crystallizer (mixing, flow patterns), the rate of cooling or anti-solvent addition, and the supersaturation level must be precisely controlled to ensure consistent crystal size distribution and purity. Understanding the solid-liquid phase equilibrium through the construction of phase diagrams is a systematic approach that can help identify optimal process pathways and avoid trial-and-error methods. aiche.org Monitoring the crystallization process in real-time using Process Analytical Technology (PAT), such as in-situ spectroscopy, can provide critical data for maintaining control and ensuring batch-to-batch consistency.
Chromatographic Separation of Diastereomeric Esters
Chromatography provides a powerful alternative to crystallization for separating diastereomers, offering high resolution and applicability to a wide range of compounds. Since the diastereomeric esters have different physical properties, they can be separated on a standard achiral stationary phase.
High-Performance Liquid Chromatography (HPLC) Method Development for Resolution
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and analysis of diastereomers. nih.gov Method development for separating (R)-Bicalutamide (1S)-Camphanic Acid Ester from its (S,S) counterpart involves the optimization of several key parameters.
Stationary Phase: A standard achiral stationary phase is used. Normal-phase columns, such as silica (B1680970) gel, are often effective for separating diastereomers due to interactions with polar functional groups. nih.govhplc.eu Reversed-phase columns, like C18, are also widely used and can provide excellent separation depending on the mobile phase composition. nih.gov
Mobile Phase: The composition of the mobile phase is adjusted to maximize the resolution between the two diastereomer peaks. In normal-phase HPLC, mixtures of non-polar solvents like hexane with a polar modifier such as isopropanol (B130326) or ethyl acetate are common. For reversed-phase HPLC, mixtures of water or buffer with acetonitrile (B52724) or methanol are typically employed. nih.gov The addition of small amounts of additives can sometimes improve peak shape and resolution. hplc.eu
Detection: A UV detector is generally suitable for detecting the bicalutamide esters, given the chromophores present in the bicalutamide structure. hilarispublisher.com
The goal is to achieve baseline separation (Resolution, Rs > 1.5) between the two diastereomeric peaks, allowing for accurate quantification and preparative isolation. nih.gov
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R,S)-Ester (min) | Retention Time (S,S)-Ester (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Silica Gel (Normal Phase) | Hexane:Isopropanol (90:10) | 1.0 | 8.2 | 9.5 | 1.8 |
| C18 (Reversed Phase) | Acetonitrile:Water (60:40) | 1.0 | 10.5 | 11.3 | 1.2 |
| Cyano (CN) Column | Hexane:Ethyl Acetate (80:20) | 1.2 | 6.5 | 7.8 | 1.9 |
| Phenyl Column | Methanol:Water (70:30) | 0.8 | 12.1 | 12.9 | 1.1 |
Supercritical Fluid Chromatography (SFC) Applications in Diastereomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the separation of stereoisomers. nih.gov It is often considered a "green" technology due to its use of supercritical carbon dioxide (CO2) as the primary mobile phase, which reduces the consumption of organic solvents. SFC frequently provides faster separations and different selectivity compared to HPLC. hplc.eu
For the separation of bicalutamide diastereomeric esters, an SFC method would typically use a mobile phase of supercritical CO2 mixed with a small amount of a polar organic modifier, such as methanol or ethanol (B145695). The separation is carried out on an achiral stationary phase, similar to those used in normal-phase HPLC. Studies comparing HPLC and SFC for diastereomer separations have shown that SFC can be more successful in achieving baseline resolution for diverse sets of compounds. nih.gov The high diffusion rates and low viscosity of supercritical fluids contribute to higher efficiency and faster analysis times, making SFC an attractive option for both analytical and preparative-scale separations of the (R)-Bicalutamide (1S)-Camphanic Acid Ester.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
While High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of bicalutamide enantiomers and their diastereomeric derivatives, Gas Chromatography (GC) represents a potential, albeit less common, alternative. The direct analysis of a complex, high-molecular-weight ester like (R)-Bicalutamide (1S)-Camphanic Acid Ester by GC is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. drawellanalytical.comchromforum.org Consequently, the application of GC is contingent upon the successful conversion of the diastereomeric ester into a more volatile and thermally stable derivative. researchgate.net
The fundamental principle of using GC for diastereomer separation is that, unlike enantiomers, diastereomers possess different physical and chemical properties. This inherent difference means they will interact differently with the stationary phase of a standard (achiral) GC column, resulting in different retention times and allowing for their separation. acs.org The main challenge, therefore, lies not in the separation of the diastereomers themselves, but in making them amenable to GC analysis in the first place. mdpi.com
To achieve this, a chemical derivatization step is necessary. researchgate.net This process modifies the original compound to increase its volatility. researchgate.net For a compound like (R)-Bicalutamide (1S)-Camphanic Acid Ester, derivatization would likely target any polar functional groups that contribute to its high boiling point. A common technique is silylation, which replaces active hydrogens in functional groups like alcohols, carboxylic acids, and amines with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS-derivatized diastereomers would be significantly more volatile and suitable for injection into a GC system.
Although theoretically sound, the practical application of GC for this specific compound is not widely documented in scientific literature. The multi-step process of derivatization adds complexity and potential for error, which may be why direct analysis by LC methods is universally preferred. Should a GC method be developed, it would require careful optimization of both the derivatization reaction and the chromatographic conditions, such as the temperature program and carrier gas flow rate, to achieve adequate resolution between the diastereomeric derivatives. mdpi.com
Detailed Research Findings
A hypothetical GC separation would first involve the quantitative derivatization of the diastereomeric ester mixture. Following successful derivatization, the sample would be injected into a GC-MS system. The separation would occur on a capillary column, and the mass spectrometer would serve as the detector, confirming the identity of the eluting peaks. The different boiling points and interactions of the two derivatized diastereomers with the stationary phase would lead to a separation in time.
The table below illustrates hypothetical parameters for a potential GC method for a derivatized version of the diastereomeric esters.
Interactive Table: Hypothetical GC Parameters for Analysis of Derivatized Diastereomers
| Parameter | Value/Description | Purpose |
| Analyte | Trimethylsilyl (TMS) derivative of (R)-Bicalutamide (1S)-Camphanic Acid Ester diastereomers | To increase volatility and thermal stability for GC analysis. |
| GC Column | Zebron ZB-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust, low-polarity phase suitable for a wide range of compounds. |
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column, enhancing sensitivity. |
| Injector Temp. | 280 °C | To ensure rapid and complete volatilization of the derivatized analytes. mdpi.com |
| Carrier Gas | Helium | Inert gas to carry the analytes through the column. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimized to provide good separation efficiency. mdpi.com |
| Oven Program | Initial 150°C, hold 1 min; ramp 10°C/min to 300°C, hold 10 min | A temperature gradient to separate compounds with different boiling points effectively. |
| Detector | Mass Spectrometer (MS) | For positive identification of the derivatized diastereomers based on mass spectra. |
| Hypothetical R_t 1 | 22.5 min | Predicted retention time for the first eluting diastereomer derivative. |
| Hypothetical R_t 2 | 22.9 min | Predicted retention time for the second eluting diastereomer derivative. |
| Hypothetical Resolution (R_s) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation between the two peaks. |
Stereochemical Characterization and Purity Assessment of the Chemical Compound
Determination of Absolute Configuration
Confirming the three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers is critical. For (R)-Bicalutamide (1S)-Camphanic Acid Ester, this involves verifying the (R) configuration of the bicalutamide (B1683754) moiety and the known (1S) configuration of the camphanic acid portion.
X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. By forming a diastereomeric ester with (1S)-camphanic acid, a chiral resolving agent with a well-established absolute stereochemistry, the configuration of the bicalutamide enantiomer can be determined.
The technique involves directing X-rays at a crystal of the (R)-Bicalutamide (1S)-Camphanic Acid Ester. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom relative to the known configuration of the camphanic acid moiety. This allows for the unequivocal assignment of the (R)-configuration to the bicalutamide component. While various polymorphic forms of bicalutamide have been characterized by X-ray diffraction sumitomo-chem.co.jpnih.gov, this method, when applied to the diastereomeric ester, serves as a definitive standard for stereochemical assignment. The molecular conformation, including critical torsion angles, can be precisely measured, confirming the structural integrity of the diastereomer. nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.govencyclopedia.pub These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. wikipedia.orgencyclopedia.pub Enantiomers produce VCD and ECD spectra that are mirror images of each other.
The absolute configuration of (R)-Bicalutamide (1S)-Camphanic Acid Ester can be determined by comparing its experimentally measured VCD or ECD spectrum with a theoretical spectrum. youtube.com The process involves:
Performing quantum-mechanical calculations, often using Density Functional Theory (DFT), to predict the theoretical VCD and ECD spectra for the known (R, 1S) configuration of the molecule. youtube.combeilstein-journals.org
Measuring the experimental VCD and ECD spectra of the synthesized compound.
A direct comparison between the experimental and calculated spectra. A match between the signs and relative intensities of the spectral bands confirms the absolute configuration of the compound in solution. youtube.com
This non-destructive technique is highly sensitive to the molecule's three-dimensional structure and does not require crystallization. youtube.com
Enantiomeric and Diastereomeric Excess Determination
Purity assessment for this compound involves quantifying the amount of the desired (R, 1S) diastereomer relative to the undesired (S, 1S) diastereomer. This ratio determines the diastereomeric excess (d.e.) and, by extension, the enantiomeric excess (e.e.) of the original bicalutamide sample.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for separating and quantifying enantiomers and diastereomers. researchgate.net For bicalutamide, polysaccharide-based CSPs are particularly effective. researchgate.netnih.gov The principle relies on the differential interaction between the stereoisomers and the chiral environment of the column, leading to different retention times and, therefore, separation.
Direct separation of bicalutamide enantiomers has been successfully achieved on immobilized amylose-based CSPs, such as Chiralpak IA and Lux Amylose-2. nih.govinotiv.com These methods can be adapted to analyze the diastereomeric esters or to assess the enantiomeric purity of the (R)-Bicalutamide cleaved from the ester. By integrating the peak areas of the separated isomers, a precise determination of the enantiomeric or diastereomeric excess can be calculated. ijbio.com
Table 1: Examples of Chiral HPLC Conditions for Bicalutamide Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Chiralpak IA | n-hexane-Ethyl Acetate-Ethanol (100:30:5 v/v/v) | Not Specified | UV | nih.gov |
| Chiralpak AD-3R (3µm) | 5mM Ammonium Acetate (B1210297) with Methanol (B129727) (70:30 v/v) | 0.4 mL/min | MS/MS | ijbio.com |
| Lux Amylose-2 (3 µm) | Acetonitrile (B52724):Water:Ammonium Acetate (Gradient) | Not Specified | MS/MS | inotiv.com |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric and diastereomeric purity through the use of chiral shift reagents (CSRs). nih.govlibretexts.org These are typically paramagnetic lanthanide complexes that are themselves chiral. libretexts.orgrsc.org
When a CSR is added to a solution containing a mixture of diastereomers like the (R)- and (S)-bicalutamide camphanic acid esters, it forms temporary complexes with them. libretexts.org Because the two diastereomers are spatially different, their interaction with the chiral reagent differs, leading to distinct chemical shifts (diastereomeric shift differences, ΔΔδ) for corresponding nuclei in the NMR spectrum. rsc.org Protons near the chiral center of the bicalutamide moiety are most affected. By integrating the signals of the now-separated peaks, the relative proportion of each diastereomer can be accurately calculated, providing the diastereomeric excess. rsc.org
Spectroscopic Analysis for Structural Elucidation
Standard spectroscopic techniques, particularly NMR, are essential for confirming the fundamental covalent structure of (R)-Bicalutamide (1S)-Camphanic Acid Ester, ensuring that the ester linkage has been correctly formed between the two parent molecules.
Analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals. The spectrum of the final ester product will exhibit characteristic signals from both the bicalutamide and the camphanic acid portions. For instance, the ¹H NMR spectrum would show signals for the aromatic protons of the bicalutamide structure and the methyl groups of the camphanate structure. nih.gov The absence of the hydroxyl proton from bicalutamide and the carboxylic acid proton from camphanic acid, coupled with shifts in the signals of adjacent carbons and protons, confirms the formation of the ester bond. Two-dimensional NMR experiments (like COSY and HSQC) can further verify the connectivity of the entire molecule. nih.gov
Table 2: Characteristic NMR Signals for Structural Confirmation
| Moiety | Atom | Expected Chemical Shift Range (ppm) | Significance |
|---|---|---|---|
| Bicalutamide | Aromatic Protons | 7.0 - 8.5 | Confirms presence of fluorophenyl and cyanophenyl rings. |
| Bicalutamide | Methyl Protons (C(CH₃)₂) | ~1.5 - 1.7 | Confirms the gem-dimethyl group on the propanamide backbone. nih.gov |
| Camphanic Acid | Methyl Protons (C(CH₃)₃) | ~0.9 - 1.2 | Confirms the three methyl groups of the camphanate structure. |
| Ester Linkage | Bicalutamide C-OH Carbon | Shift downfield | Indicates esterification at the hydroxyl-bearing carbon. |
Advanced NMR Techniques (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For diastereomers like (R)-Bicalutamide (1S)-Camphanic Acid Ester, advanced 2D-NMR techniques are not just beneficial but essential for unambiguous stereochemical assignment.
In principle, the two chiral centers of this diastereomeric ester render the surrounding protons chemically non-equivalent. This non-equivalence leads to distinct chemical shifts in the ¹H and ¹³C NMR spectra for each diastereomer. One-dimensional NMR can reveal the presence of a mixture of diastereomers, but 2D-NMR techniques are required to definitively assign the relative stereochemistry. longdom.org
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful in this context. This technique maps the spatial proximity of protons within a molecule. For (R)-Bicalutamide (1S)-Camphanic Acid Ester, NOESY experiments would be expected to show through-space correlations between specific protons on the bicalutamide moiety and the camphanic acid moiety. The presence or absence of these correlations would provide direct evidence of the relative orientation of the two parts of the molecule, confirming the (R,S) configuration. acs.org
For instance, a NOESY spectrum would be analyzed for correlations between the protons of the methyl group and the tertiary proton of the (R)-Bicalutamide core and the protons of the trimethylated bridgehead of the (1S)-Camphanic acid portion. The specific pattern of these cross-peaks is unique to each diastereomer. researchgate.net
Other 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to first assign all the proton and carbon signals in the molecule, a prerequisite for the interpretation of the NOESY data.
Table 1: Illustrative ¹H NMR Chemical Shift Differences for Key Protons in Diastereomers
| Proton | Expected Chemical Shift Range (ppm) for (R)-Bicalutamide (1S)-Camphanic Acid Ester | Expected Difference from Diastereomer (S)-Bicalutamide (1S)-Camphanic Acid Ester (Δδ) |
| Amide NH | 8.0 - 9.0 | 0.1 - 0.3 |
| Bicalutamide CH₃ | 1.5 - 1.8 | 0.05 - 0.2 |
| Camphanate Bridgehead H | 2.0 - 2.5 | 0.1 - 0.4 |
| Camphanate CH₃ (singlet 1) | 0.9 - 1.2 | 0.05 - 0.15 |
| Camphanate CH₃ (singlet 2) | 1.0 - 1.3 | 0.05 - 0.15 |
| Camphanate CH₃ (singlet 3) | 1.1 - 1.4 | 0.05 - 0.15 |
Note: This table is illustrative and presents expected values based on the principles of diastereomeric differentiation by NMR. Actual values would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with exceptional accuracy. For (R)-Bicalutamide (1S)-Camphanic Acid Ester, with a molecular formula of C₂₈H₂₆F₄N₂O₇S, HRMS provides a precise mass measurement of the molecular ion, typically to within a few parts per million (ppm). longdom.orgresearchgate.net This level of accuracy allows for the unambiguous confirmation of the molecular formula, as very few combinations of atoms will have the same exact mass.
Beyond the molecular ion, the fragmentation pattern observed in the mass spectrum provides further structural confirmation. In a typical HRMS experiment, the molecular ion is subjected to fragmentation, and the exact masses of the resulting fragment ions are measured. The fragmentation pattern is predictable and characteristic of the molecule's structure.
For (R)-Bicalutamide (1S)-Camphanic Acid Ester, key fragmentations would be expected to occur at the ester linkage, leading to the formation of ions corresponding to the (R)-Bicalutamide and (1S)-Camphanic acid moieties. Other characteristic fragmentations of the bicalutamide portion, such as the cleavage of the sulfonyl group, would also be anticipated. researchgate.net
Table 2: Predicted HRMS Fragments for (R)-Bicalutamide (1S)-Camphanic Acid Ester
| Fragment | Predicted Exact Mass (m/z) |
| [C₂₈H₂₆F₄N₂O₇S + H]⁺ (Molecular Ion) | 611.1478 |
| [C₁₈H₁₄F₄N₂O₄S]⁺ ((R)-Bicalutamide moiety) | 430.0609 |
| [C₁₀H₁₃O₃]⁺ ((1S)-Camphanic acid moiety, after rearrangement) | 181.0865 |
| [C₁₇H₁₃F₄N₂O₂S]⁺ (Fragment from Bicalutamide) | 397.0684 |
Note: The predicted exact masses are calculated based on the elemental composition of the fragments and are illustrative. Experimental verification is required.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. The energies of bond vibrations are sensitive to the chemical environment, making these techniques excellent for confirming the structure of (R)-Bicalutamide (1S)-Camphanic Acid Ester. acs.orgresearchgate.net
The IR spectrum would be expected to show strong absorption bands for the various carbonyl groups. The ester carbonyl, linking the bicalutamide and camphanic acid moieties, and the lactone carbonyl within the camphanic acid structure would likely have distinct stretching frequencies. The amide carbonyl of the bicalutamide portion will also present a characteristic absorption. mdpi.com
Other key functional groups that would be identified include the N-H stretch of the amide, the C-N stretch of the nitrile group, the S=O stretches of the sulfonyl group, and the C-F stretches of the trifluoromethyl group. acs.orgnih.gov
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be expected to provide strong signals for the aromatic rings in the bicalutamide structure and the C-S bond of the sulfonyl group. The complementarity of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. acs.orgresearchgate.net
Table 3: Expected Vibrational Frequencies for (R)-Bicalutamide (1S)-Camphanic Acid Ester
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique (IR or Raman) |
| Amide N-H Stretch | 3200 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Ester C=O Stretch | 1735 - 1750 | IR |
| Lactone C=O Stretch | 1770 - 1800 | IR |
| Amide C=O Stretch | 1650 - 1680 | IR |
| C≡N Stretch | 2220 - 2240 | IR, Raman |
| S=O Asymmetric Stretch | 1300 - 1350 | IR |
| S=O Symmetric Stretch | 1150 - 1180 | IR |
| C-F Stretch | 1100 - 1300 | IR |
Mechanistic Investigations of Chiral Recognition in the Context of 1s Camphanic Acid Ester Formation
Elucidating Intermolecular Interactions in Diastereomeric Complexes
The formation of diastereomeric esters from a racemic mixture of bicalutamide (B1683754) and the enantiomerically pure (1S)-camphanic acid results in two distinct chemical entities: (R)-Bicalutamide-(1S)-camphanate and (S)-Bicalutamide-(1S)-camphanate. These diastereomers possess different physical and chemical properties, which allows for their separation. The basis of this differentiation lies in the unique set of intermolecular interactions within each diastereomeric complex.
Detailed studies on similar diastereomeric esters, often employing techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that a combination of hydrogen bonding, steric hindrance, and other non-covalent interactions governs the stability and conformation of these complexes. mdpi.comnih.gov In the case of (R)-Bicalutamide (1S)-Camphanic Acid Ester, the interaction between the hydroxyl group of bicalutamide and the carboxylic acid group of camphanic acid to form the ester bond is the primary covalent linkage. However, the chiral recognition is dictated by the secondary, non-covalent interactions between the two chiral moieties.
While specific crystallographic data for (R)-Bicalutamide (1S)-Camphanic Acid Ester is not widely published, analysis of analogous systems suggests that the rigid, cage-like structure of the camphanate moiety provides a well-defined steric and electronic environment. researchgate.net This environment interacts differently with the (R) and (S) enantiomers of bicalutamide. For instance, the bulky gem-dimethyl group and the ketone functionality on the camphanate ring can lead to preferential steric and electronic interactions with the substituents on the chiral center of bicalutamide.
These differential interactions result in one diastereomer adopting a more stable, lower-energy conformation, which often translates to a higher propensity to crystallize, thus facilitating separation. The table below outlines the potential key intermolecular interactions at play.
| Interaction Type | Potential Loci in (R)-Bicalutamide (1S)-Camphanic Acid Ester | Significance in Chiral Recognition |
| Hydrogen Bonding | Between the amide N-H of the bicalutamide moiety and the ester or ketone oxygen of the camphanate moiety. | Stabilizes a specific conformation of the diastereomeric complex. |
| Steric Hindrance | Between the gem-dimethyl group of the camphanate and the aromatic rings of bicalutamide. | Creates a more crowded or a more favorable packing arrangement for one diastereomer over the other. |
| Dipole-Dipole Interactions | Between the carbonyl groups of both moieties and the sulfonyl group of bicalutamide. | Contributes to the overall conformational preference and stability of the complex. |
| π-π Stacking | Potential interactions between the aromatic rings of bicalutamide and the carbonyl group of the camphanate. | Can influence the crystal packing and solubility of the diastereomers. |
Role of the (1S)-Camphanic Acid Moiety in Stereochemical Control
The efficacy of (1S)-camphanic acid as a chiral resolving agent stems from its rigid bicyclic structure, which serves as a chiral scaffold. researchgate.net This rigidity is crucial as it reduces the conformational flexibility of the resulting diastereomeric ester, leading to more pronounced differences in the physical properties between the two diastereomers.
The stereochemical control exerted by the (1S)-camphanic acid moiety can be attributed to several factors:
Fixed Chiral Environment: The absolute configuration of the stereocenters in (1S)-camphanic acid creates a fixed and predictable chiral environment. When coupled with the enantiomers of bicalutamide, this leads to diastereomers with distinct three-dimensional arrangements.
Functional Group Proximity: The spatial arrangement of the ketone and ester functionalities in the camphanate moiety dictates how it can interact with the bicalutamide portion of the molecule. These interactions are stereospecific, meaning they will differ for the (R) and (S) enantiomers of bicalutamide.
Influence on Crystallization: The formation of a stable crystal lattice is a key factor in successful classical resolution. The (1S)-camphanate moiety, through its specific intermolecular interactions with one of the bicalutamide enantiomers, can promote the formation of a more ordered and stable crystal structure for that particular diastereomer, leading to its preferential precipitation from solution. libretexts.org
The use of camphorsulfonate esters, which are structurally related to camphanate esters, in NMR studies has demonstrated that the rigid camphor (B46023) backbone leads to significant differences in the chemical shifts of the diastereomers, allowing for their clear distinction and quantification. fordham.edu This principle of creating a distinct chemical environment for each enantiomer is central to the role of (1S)-camphanic acid in stereochemical control.
Conformational Analysis and its Impact on Resolution Efficiency
The efficiency of a chiral resolution process is intrinsically linked to the conformational properties of the diastereomers formed. Conformational analysis provides insights into the preferred spatial arrangements of the molecules, which in turn influences properties like solubility, crystal packing, and chromatographic behavior.
The efficiency of the resolution is enhanced because the two diastereomers will exhibit different conformational preferences. For example, one diastereomer might adopt a conformation that allows for more efficient crystal packing, leading to a lower solubility and easier isolation through crystallization. In chromatographic separations, such as High-Performance Liquid Chromatography (HPLC), differences in the conformation of the diastereomers affect their interaction with the stationary phase, resulting in different retention times and enabling their separation. nih.gov
The table below summarizes the key aspects of conformational analysis and their implications for resolution efficiency.
| Conformational Aspect | Influence on Diastereomers | Impact on Resolution Efficiency |
| Torsional Angles | The dihedral angles around the bonds linking the bicalutamide and camphanate moieties will differ between the two diastereomers. | Leads to different overall shapes of the molecules, affecting their ability to pack in a crystal lattice or interact with a chiral stationary phase. |
| Intramolecular Hydrogen Bonding | The potential for intramolecular hydrogen bonds can stabilize certain conformers, and the strength of these bonds may differ between the diastereomers. | Stabilized conformers have lower energy and may be more prone to crystallization. |
| Steric Fit | The steric compatibility between the bicalutamide and camphanate parts of the molecule will favor certain conformations for each diastereomer. | A better steric fit can lead to a more stable diastereomer that is easier to isolate. |
Application of R Bicalutamide 1s Camphanic Acid Ester in the Synthesis of Enantiopure R Bicalutamide
Hydrolysis and Cleavage Strategies for Ester De-protection
Once the desired (R)-Bicalutamide (1S)-Camphanic Acid Ester diastereomer is isolated, the camphanic acid auxiliary group must be cleaved to reveal the free hydroxyl group on the bicalutamide (B1683754) precursor. This de-protection is typically accomplished through ester hydrolysis. researchgate.net Ester hydrolysis can be catalyzed by acids or bases, or carried out using enzymes. acsgcipr.org For this specific synthetic route, base-catalyzed hydrolysis is a documented method. google.com
The process involves treating the ester with a base in a protic solvent system. For instance, a procedure for a structurally similar acetylated ester, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-acetoxy-2-methyl-propionamide, utilizes potassium carbonate in a methanol (B129727)/water mixture to efficiently remove the acyl group. google.com This reaction yields the de-protected intermediate, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, which is often referred to as the "sulfide" intermediate. google.com The selection of mild basic conditions is crucial to avoid side reactions and ensure a high yield of the de-protected product. google.comcmu.edu
| Base | Solvent System | Reported Yield | Source |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Methanol/Water | 90% | google.com |
Transformation of the De-protected Intermediate to (R)-Bicalutamide
The de-protected intermediate, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, contains a sulfide (B99878) (-S-) linkage. google.com The final step in the synthesis of (R)-Bicalutamide is the oxidation of this sulfide group to a sulfone (-SO₂-) group. researchgate.netgoogle.comnih.gov This transformation is a critical step that completes the structure of the active pharmaceutical ingredient.
A common and effective reagent for this oxidation is meta-chloroperbenzoic acid (mCPBA). google.comnih.gov The reaction is typically performed by dissolving the sulfide intermediate in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), and then treating it with mCPBA. google.comnih.gov The oxidation of sulfide derivatives to sulfones with mCPBA generally requires two equivalents of the oxidizing agent and is conducted at room temperature to ensure complete conversion. nih.gov Alternative, more environmentally and economically favorable industrial methods may employ an aqueous solution of hydrogen peroxide (H₂O₂) in acetic or formic acid. google.com The successful oxidation of the sulfide intermediate yields the target molecule, (R)-Bicalutamide. google.com
| Oxidizing Agent | Abbreviation | Typical Solvent | Source |
|---|---|---|---|
| meta-Chloroperbenzoic acid | mCPBA | Dichloromethane (CH₂Cl₂) | google.comnih.gov |
| Hydrogen Peroxide | H₂O₂ | Acetic Acid or Formic Acid | google.com |
Overall Enantioselectivity and Yield Optimization of the Synthetic Route
The enantioselectivity of this synthetic pathway is primarily established during the physical separation of the diastereomeric (R)-camphanyl esters. researchgate.net The efficiency of the chromatographic separation directly dictates the enantiomeric purity of the resulting (R)-Bicalutamide. By isolating one diastereomer, the subsequent chemical steps—hydrolysis and oxidation—carry the established stereochemistry through to the final product. This method of classical resolution is a powerful strategy for accessing single-enantiomer drugs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing (R)-Bicalutamide (1S)-Camphanic Acid Ester, and how do they ensure stereochemical fidelity?
- Methodological Answer : The synthesis typically involves chiral intermediates such as (3)- or (-)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid (). Camphanic acid derivatives are employed to resolve enantiomers via esterification, leveraging their ability to distinguish prochiral centers ( ). Key steps include:
- Use of chiral chromatography (e.g., HPLC with chiral stationary phases) to confirm enantiomeric excess.
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.
- Characterization via -NMR and -NMR to verify ester bond formation and stereochemistry .
Q. Which analytical techniques are most reliable for assessing the purity and stability of (R)-Bicalutamide (1S)-Camphanic Acid Ester?
- Methodological Answer :
- Chromatography : USP-compliant HPLC methods with UV detection (λ = 270 nm) are standard. System suitability requires resolution ≥2.0 between bicalutamide and related compounds (e.g., USP Bicalutamide Related Compound A) ( ).
- Impurity Profiling : Calculate impurities using the formula:
where = standard concentration, = sample weight, and = peak response ratios ( ).
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions to identify hydrolysis byproducts .
Q. How can researchers confirm the stereochemical configuration of the camphanic acid moiety in the ester?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.
- Chiral Derivatization : Compare -NMR shifts with (S)- and (R)-camphanic acid derivatives ( ).
- Polarimetry : Measure specific rotation ([α]) against enantiopure standards .
Advanced Research Questions
Q. How can discrepancies in pharmacokinetic data for (R)-Bicalutamide (1S)-Camphanic Acid Ester be systematically addressed?
- Methodological Answer :
- Data Triangulation : Cross-validate in vitro (e.g., plasma protein binding assays) and in vivo (rodent PK studies) results.
- Metabolite Identification : Use LC-MS/MS to detect ester hydrolysis products (e.g., free bicalutamide and camphanic acid).
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., esterase activity, pH) influencing bioavailability .
Q. What strategies mitigate stereochemical inversion during large-scale synthesis of the ester?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR spectroscopy to track esterification progress and detect racemization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic attack on the chiral center.
- Catalyst Screening : Enantioselective lipases (e.g., Candida antarctica Lipase B) improve stereoretention .
Q. How can researchers validate novel assay methods for quantifying (R)-Bicalutamide (1S)-Camphanic Acid Ester in biological matrices?
- Methodological Answer :
- Validation Parameters : Assess linearity (R ≥0.99), LOD/LOQ (≤0.1 μg/mL), and precision (RSD ≤5%).
- Matrix Effects : Spike-and-recovery experiments in plasma/liver homogenate to evaluate extraction efficiency.
- Cross-Validation : Compare results with USP-standard HPLC methods ( ).
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
